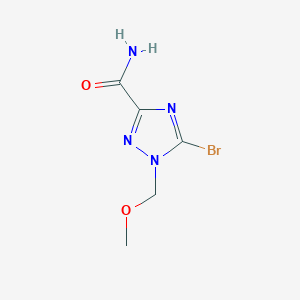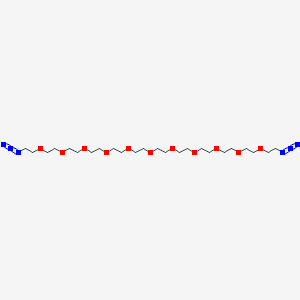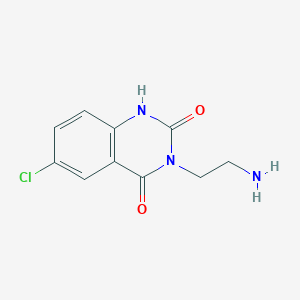
3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione
Descripción general
Descripción
3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione is a quinazoline derivative. Quinazolines are a class of organic compounds that are heterocyclic and contain a two-ring system consisting of a benzene ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione includes a quinazoline core, which is a bicyclic system with two nitrogen atoms in one of the rings . It also contains an aminoethyl group attached to the quinazoline core .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione can undergo are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For quinazoline derivatives, these properties can vary widely . Specific information on the physical and chemical properties of 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione is not available in the literature I have access to.Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Transformations
3-Aminoquinoline-2,4-diones, a category to which the compound belongs, have been subject to various chemical transformations. For instance, they have been stereoselectively reduced to give cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones, further converted into different compounds through reactions with triphosgene and deamination using HNO2, leading to several derivative compounds (Klásek et al., 2014).
2. Reaction with Isothiocyanic Acid
The reaction of 3-Chloroquinoline-2,4-diones with ethanolamine forms 3-(3-hydroxyethylamino)quinoline-2,4-diones. These compounds react with isothiocyanic acid to produce four different products, depending on the substituents, demonstrating the compound's versatile reactivity and potential for creating diverse chemical structures (Klásek et al., 2020).
3. Synthesis of 1,4-Benzodiazepine-2,5-diones
An innovative reactivity of 3-aminoquinoline-2,4-diones has been reported, where under basic conditions, these compounds undergo molecular rearrangement to produce 1,4-benzodiazepine-2,5-diones. This transformation occurs under mild conditions and has significant implications for synthesizing this important class of compounds (Křemen et al., 2017).
4. Solvent-Free Synthesis Using Carbon Dioxide
A solvent-free method for synthesizing quinazoline-2,4(1H,3H)-diones, including derivatives of the subject compound, has been developed. This method utilizes carbon dioxide and a catalytic amount of base, demonstrating a more sustainable approach to chemical synthesis (Mizuno et al., 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-aminoethyl)-6-chloro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-6-1-2-8-7(5-6)9(15)14(4-3-12)10(16)13-8/h1-2,5H,3-4,12H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUMIGBQTRDCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C(=O)N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1529089.png)



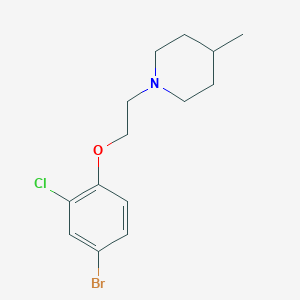
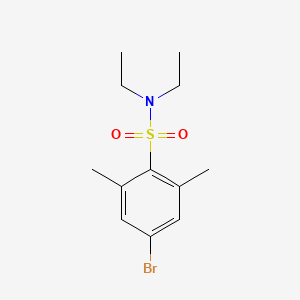
![tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1529098.png)
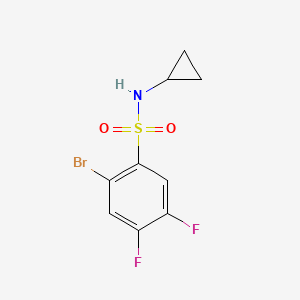
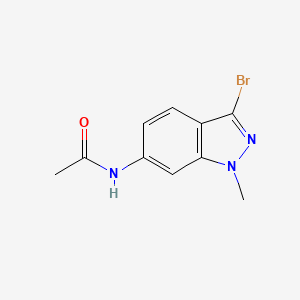

![2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride](/img/structure/B1529108.png)
